3-Acetyl-4-bromo-7-azaindole
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Overview
Description
3-Acetyl-4-bromo-7-azaindole is a chemical compound belonging to the azaindole family. Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Acetyl-4-bromo-7-azaindole typically involves the functionalization of the azaindole core. One common method is the bromination of 7-azaindole followed by acetylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Acetyl-4-bromo-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: Suzuki coupling reactions can be used to introduce various substituents at the bromine position.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-4-bromo-7-azaindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-bromo-7-azaindole involves its interaction with specific molecular targets. For example, it can inhibit certain protein kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and proliferation . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-Acetyl-4-bromo-7-azaindole can be compared with other azaindole derivatives such as:
4-Bromo-7-azaindole: Lacks the acetyl group but shares similar biological activities.
3-Acetyl-7-azaindole: Similar structure but without the bromine atom.
5-Bromo-7-azaindole: Bromine atom at a different position, leading to different reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1260386-51-3 |
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Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-4-12-9-8(6)7(10)2-3-11-9/h2-4H,1H3,(H,11,12) |
InChI Key |
JOQYKHLKPSGBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=NC=CC(=C12)Br |
Origin of Product |
United States |
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